The compound Haegtftsdvssylegqaakefiawlvkgrg-NH2 is an engineered polypeptide that is a variant of glucagon-like peptide-1, commonly referred to as GLP-1. This compound is notable for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. The sequence represents a specific amino acid arrangement that contributes to its biological activity and stability.
The synthesis of Haegtftsdvssylegqaakefiawlvkgrg-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process involves several key steps:
Technical details regarding synthesis include considerations for epimerization, particularly with sensitive residues like cysteine and histidine, which can affect the yield and purity of the final product .
The molecular structure of Haegtftsdvssylegqaakefiawlvkgrg-NH2 consists of a sequence of 30 amino acids with a molecular weight of approximately 3355 Da. The specific arrangement of these amino acids contributes to its biological function and stability against enzymatic degradation .
The structural characteristics include:
Haegtftsdvssylegqaakefiawlvkgrg-NH2 participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways related to insulin secretion.
Technical details include:
The mechanism of action involves binding to GLP-1 receptors located on pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. This process also includes:
Data from pharmacokinetic studies indicate that modifications in the structure can lead to prolonged action compared to native GLP-1 .
Relevant analyses include stability studies under various conditions, which help determine optimal storage and handling practices .
Haegtftsdvssylegqaakefiawlvkgrg-NH2 has several scientific uses:
Glucagon-Like Peptide-1 (7-36) amide is a master regulator of postprandial glucose metabolism, acting through multiple integrated mechanisms centered on pancreatic islet function and gastrointestinal physiology. Its most characterized action is the glucose-dependent potentiation of insulin secretion from pancreatic β-cells. Binding to specific Glucagon-Like Peptide-1 receptors (a G-protein coupled receptor) on β-cell membranes triggers intracellular cAMP production [4]. This activates Protein Kinase A (PKA) and Exchange Protein activated by cAMP (Epac) pathways, culminating in the phosphorylation of proteins like synaptotagmin-7, which enhances calcium-dependent exocytosis of insulin-containing vesicles [4]. Crucially, this insulinotropic effect occurs only in the presence of elevated blood glucose concentrations (typically ≥ 5 mmol/L), minimizing the risk of hypoglycemia [3] [6]. Studies under hyperglycemic clamp conditions demonstrated that Glucagon-Like Peptide-1 (7-36) amide infusions dose-dependently augmented insulin secretion by 40-70% in healthy humans compared to saline controls [2] [6].
Simultaneously, Glucagon-Like Peptide-1 (7-36) amide exerts a potent inhibitory effect on glucagon secretion from pancreatic α-cells. This "glucagonostatic" action occurs both directly, via binding to Glucagon-Like Peptide-1 receptors on α-cells, and indirectly, via stimulation of somatostatin release from δ-cells and insulin-mediated paracrine suppression [3] [10]. Perfusion experiments in rodent pancreata demonstrated rapid reductions in glucagon secretion by up to 60% within minutes of Glucagon-Like Peptide-1 (7-36) amide exposure, irrespective of glucose concentration [3]. This dual action—stimulating insulin while suppressing glucagon—synergistically lowers blood glucose levels.
Beyond the pancreas, Glucagon-Like Peptide-1 (7-36) amide contributes significantly to glucose control via extrapancreatic effects:
Table 2: Key Metabolic Effects of Glucagon-Like Peptide-1 (7-36) Amide in Humans
| Target Organ/Tissue | Primary Metabolic Effect | Functional Consequence | Key Evidence Source |
|---|---|---|---|
| Pancreatic β-Cells | Glucose-dependent insulin secretion stimulation | Augments postprandial insulin release | [2] [3] [6] |
| Pancreatic α-Cells | Suppression of glucagon secretion | Reduces hepatic glucose production | [3] [10] |
| Stomach | Inhibition of gastric emptying & acid secretion | Slows nutrient absorption, dampens postprandial glycemia | [5] [10] |
| Peripheral Tissues (Muscle, Fat) | Increased insulin-independent glucose disposal (↑ Glucose Effectiveness) | Enhances non-insulin mediated glucose uptake | [2] [10] |
| Central Nervous System | Promotion of satiety, reduction in food intake | Reduces caloric intake, aids weight management | [10] |
The pathophysiology of Type 2 Diabetes Mellitus involves complex defects in insulin secretion, insulin action, and incretin physiology. While gastric inhibitory polypeptide (GIP) exhibits markedly reduced insulinotropic activity in Type 2 Diabetes Mellitus, the insulinotropic activity of Glucagon-Like Peptide-1 (7-36) amide is largely preserved, particularly in the early stages of the disease. Hyperglycemic clamp studies directly comparing GIP and Glucagon-Like Peptide-1 (7-36) amide infusions in patients with mild Type 2 Diabetes Mellitus (fasting plasma glucose ~7.8 mmol/L, HbA1c ~6.3%) versus healthy controls demonstrated a stark contrast: the maximum insulin secretory response to GIP was reduced by 54% in diabetic patients compared to controls, whereas patients with Type 2 Diabetes Mellitus achieved 71% of the incremental C-peptide response seen in healthy subjects during Glucagon-Like Peptide-1 (7-36) amide infusions, a difference that was not statistically significant [6]. This preserved activity underscores the therapeutic relevance of targeting the Glucagon-Like Peptide-1 pathway in Type 2 Diabetes Mellitus.
Furthermore, Glucagon-Like Peptide-1 (7-36) amide retains its glucagon-suppressing ability in Type 2 Diabetes Mellitus. Hyperglycemic clamps normally suppress glucagon secretion in healthy individuals, but this suppression is impaired in Type 2 Diabetes Mellitus. Glucagon-Like Peptide-1 (7-36) amide infusion significantly lowered glucagon concentrations in both healthy subjects and Type 2 Diabetes Mellitus patients, counteracting the diabetic dysregulation of α-cell function [6]. This effect is crucial as inappropriately elevated glucagon levels contribute significantly to fasting and postprandial hyperglycemia in diabetes.
However, the therapeutic potential of native Glucagon-Like Peptide-1 (7-36) amide is severely limited by its extreme metabolic instability. It is rapidly degraded in vivo by the ubiquitous enzyme dipeptidyl peptidase-4 (Dipeptidyl Peptidase-4), which cleaves the peptide after the N-terminal histidine and alanine residues (His7-Ala8), generating the primary metabolite Glucagon-Like Peptide-1 (9-36) amide [9]. This degradation occurs rapidly after both subcutaneous and intravenous administration. Studies tracking intact peptide levels revealed that within 30 minutes of subcutaneous injection in Type 2 Diabetes Mellitus patients, the metabolite Glucagon-Like Peptide-1 (9-36) amide accounted for 88.5 ± 1.9% of the total immunoreactivity measured by C-terminal assays [9]. Even during intravenous infusions, intact Glucagon-Like Peptide-1 (7-36) amide constituted only 19.9 ± 3.4% of the increase in immunoreactivity in healthy subjects and 25.0 ± 4.8% in diabetic subjects [9]. Consequently, the endogenous half-life of circulating bioactive Glucagon-Like Peptide-1 (7-36) amide is only 1-2 minutes [4] [9]. This rapid degradation results in transiently elevated levels only briefly after meals, insufficient for sustained therapeutic benefit. While the Glucagon-Like Peptide-1 (9-36) amide metabolite was once thought to potentially antagonize Glucagon-Like Peptide-1 receptor or have independent effects on glucose disposal, studies in healthy humans found it did not significantly affect insulin secretion, glucose tolerance, glucose effectiveness, or insulin sensitivity during IVGTT, nor did it antagonize the insulinotropic effects of co-administered Glucagon-Like Peptide-1 (7-36) amide [2].
The profound biological efficacy of native Glucagon-Like Peptide-1 (7-36) amide in glucose regulation, coupled with its crippling pharmacokinetic limitations, provided the compelling rationale for extensive peptide engineering efforts. The primary objective was to develop Glucagon-Like Peptide-1 receptor agonists that retained the beneficial biological activities of the native peptide while exhibiting dramatically prolonged plasma half-lives, enabling practical therapeutic dosing regimens (e.g., once daily or once weekly) without compromising the glucose-dependent nature of insulin secretion. Engineering strategies focused on overcoming the two main vulnerabilities: rapid Dipeptidyl Peptidase-4-mediated N-terminal degradation and rapid renal clearance due to the peptide's small size.
Key structural vulnerabilities and corresponding engineering approaches include:
Table 3: Primary Engineering Strategies to Overcome Glucagon-Like Peptide-1 (7-36) Amide Instability
| Engineering Strategy | Molecular Mechanism of Half-life Extension | Vulnerability Addressed | Example Compound(s) |
|---|---|---|---|
| N-Terminal Amino Acid Substitution (e.g., Aib8, Gly8, D-Ala8) | Creates steric hindrance or alters peptide bond recognition by Dipeptidyl Peptidase-4 | Dipeptidyl Peptidase-4 cleavage at His7-Ala8 | Taspoglutide (Aib8), Lixisenatide (based on Exendin-4, Gly8) |
| Fatty Acid Acylation (with suitable linker) | Reversible binding to serum albumin; Slows renal filtration | Dipeptidyl Peptidase-4 cleavage; Rapid renal clearance | Liraglutide (C16 at Lys20 via γ-Glu linker), Semaglutide (C18 diacid at Lys26 via γ-Glu-2xAEEA linker) |
| Fusion to Large Proteins (Albumin, Fc) | Greatly increases molecular size (>60 kDa); Slows renal filtration; Provides protease shielding; Fc enables neonatal Fc receptor (FcRn) recycling | Rapid renal clearance; Proteolysis | Albiglutide (Dimeric Glucagon-Like Peptide-1-HSA fusion), Dulaglutide (Glucagon-Like Peptide-1 analogue-IgG4-Fc fusion) |
| Utilization of Exendin-4 Scaffold | Inherent Dipeptidyl Peptidase-4 resistance due to Gly8 | Dipeptidyl Peptidase-4 cleavage at His7-Ala8 | Exenatide (synthetic exendin-4), Lixisenatide (Exendin-4 with C-terminal extension) |
| Conjugation to Large Polymers (PEG, Recombinant Polypeptides) | Increases hydrodynamic radius; Slows renal clearance; Shields protease sites | Rapid renal clearance; Proteolysis | Efpeglenatide (Fc-PEG conjugate), Exenatide-XTEN (XTEN polypeptide fusion) |
These engineering efforts successfully transformed Glucagon-Like Peptide-1 (7-36) amide from a fleeting physiological signal into a robust therapeutic class. The resulting compounds exhibit vastly improved pharmacokinetic profiles (half-lives ranging from several hours to over a week), enabling practical clinical use while maintaining the core glucose-dependent insulinotropic and glucagonostatic pharmacology essential for safe and effective glycemic control in Type 2 Diabetes Mellitus [4]. The focus on overcoming the specific instability of the native peptide sequence directly addressed the critical barrier to its therapeutic application.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0